3-Position vs. 4-Position Methanamine Regioisomerism
The target compound carries the aminomethyl group at the piperidine 3-position, whereas the closest cataloged regioisomer—(1-((6-chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride —places it at the 4-position. Both share the molecular formula C₁₂H₁₉Cl₂N₃ and MW 276.20 g/mol. The 3-substituted piperidine ring introduces a stereocenter (one undefined atom stereocenter per PubChem [1]), whereas the 4-substituted isomer is achiral at the substitution site. In the 6-chloro-3-pyridinylmethyl nAChR ligand series, the spatial relationship between the pyridine nitrogen and the aliphatic amine nitrogen is known to be a primary determinant of receptor binding potency, with the distance and geometry requirements established by the nicotine pharmacophore model . The 3-position vs. 4-position amine placement alters this nitrogen–nitrogen distance and the vector angle of the primary amine, which can differentially affect receptor subtype recognition.
| Evidence Dimension | Piperidine ring substitution position and stereochemical character |
|---|---|
| Target Compound Data | Methanamine at piperidine 3-position; chirality at C3 (one undefined stereocenter); MW 276.20 g/mol (HCl salt) [1] |
| Comparator Or Baseline | Methanamine at piperidine 4-position; achiral at C4; MW 276.20 g/mol (HCl salt) |
| Quantified Difference | Same molecular formula and MW; distinct 3D geometry due to substitution position; stereochemical difference (chiral vs. achiral) |
| Conditions | Structural comparison based on PubChem records, ChemicalBook entries, and established nAChR SAR literature |
Why This Matters
For receptor-targeted screening libraries, the 3-position chiral methanamine may offer stereoselective binding opportunities not available with the achiral 4-position isomer, potentially providing an IP-differentiating scaffold for lead optimization.
- [1] PubChem. 1-[(6-Chloro-3-pyridyl)methyl]-3-piperidylamine. Compound Summary CID 45786898. View Source
